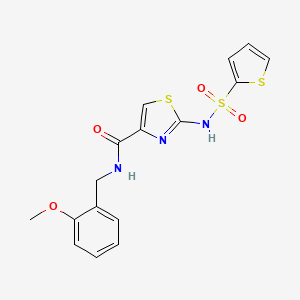

N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S3/c1-23-13-6-3-2-5-11(13)9-17-15(20)12-10-25-16(18-12)19-26(21,22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPUWTBAKSKUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Thiophene Sulfonamide Group: The thiophene-2-sulfonamide group can be introduced via sulfonation of thiophene followed by amide formation.

Attachment of Methoxybenzyl Moiety: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Research indicates that thiazole derivatives, including N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, can exhibit significant cytotoxic effects against multiple cancer cell lines.

Case Studies and Findings

- Cytotoxicity Testing : In vitro studies using the MTT assay demonstrated that this compound exhibited potent cytotoxicity against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. IC50 values were reported as low as 10 µM, indicating high efficacy compared to standard chemotherapeutic agents like 5-fluorouracil .

- Mechanism of Action : The compound's mechanism involves interaction with DNA, leading to apoptosis in cancer cells. Molecular docking studies have shown that it binds effectively to calf-thymus DNA, suggesting a potential pathway for therapeutic application .

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial effects.

Research Insights

- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. The agar well-diffusion method revealed that it has a strong inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

Role in Drug Development

The thiazole moiety present in the compound is recognized for its versatility in drug design, contributing to the development of novel therapeutic agents.

Innovative Applications

- Hybrid Molecules : The compound serves as a scaffold for synthesizing hybrid molecules that combine different pharmacophores. This approach has led to the creation of new compounds with enhanced biological activities, including improved anticancer and antimicrobial properties .

Catalytic Applications

Emerging research suggests that derivatives of thiazole compounds can act as catalysts in various chemical reactions.

Catalytic Performance

- New thiazole complexes have been synthesized and evaluated for their catalytic efficiency in organic transformations. Studies show that these complexes can significantly enhance reaction rates and yields, making them valuable in synthetic chemistry .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The target compound shares a thiazole-4-carboxamide core with several analogs but differs in substituent composition (Table 1).

Table 1: Structural Comparison of Thiazole Carboxamides

Key Observations :

- Sulfonamido vs.

- Methoxybenzyl vs. Dialkylamino: The 2-methoxybenzyl group increases aromaticity and lipophilicity compared to the diisopropylaminoethyl chain in Acotiamide, which could influence blood-brain barrier penetration .

Key Observations :

- The target compound likely requires sequential sulfonamido and carboxamide coupling, akin to methods in and .

- Purity (>95%) is achievable via HPLC, as demonstrated for compound 31 .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Key Observations :

Biological Activity

N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a thiazole ring, which is known for its biological relevance, particularly in drug development.

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties often exhibit antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, Staphylococcus aureus | 12.5 µg/mL |

| Control (Penicillin) | E. coli | 0.5 µg/mL |

This table summarizes the antimicrobial efficacy of the compound compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| U-937 | 10.38 | Caspase-3 cleavage leading to apoptosis |

These findings suggest that the compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, contributing to its potential therapeutic benefits.

Table 3: Antioxidant Activity

| Assay Type | Scavenging Percentage (%) at 100 µg/mL |

|---|---|

| DPPH Scavenging | 78% |

| Hydroxyl Radical Scavenging | 65% |

Case Studies and Research Findings

A comprehensive study involving various thiazole derivatives highlighted the structure-activity relationship (SAR) of compounds similar to this compound. The research emphasized that modifications on the benzyl moiety significantly influenced biological activity.

- Study on Anticancer Properties : A recent publication reported that thiazole derivatives with electron-donating groups exhibited enhanced cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups .

- Antimicrobial Efficacy : Another study demonstrated that thiazole compounds showed broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

- Computational Studies : Molecular docking simulations revealed strong interactions between the compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis involves multi-step organic reactions, including amidation, thiazole ring formation, and sulfonamide coupling. Key steps include:

-

Amine coupling : Use of carbodiimide-based activation (e.g., EDC/HOBt) for amide bond formation between thiophene-2-sulfonamide and thiazole intermediates .

-

Thiazole cyclization : Hantzsch thiazole synthesis using α-haloketones and thioureas under reflux in ethanol or THF .

-

Purification : Preparative TLC or column chromatography (n-hexane/ethyl acetate gradients) to isolate pure product, with yields ranging from 6% to 75% depending on substituents .

- Critical Factors : Solvent polarity (DMF vs. acetonitrile), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., Lawesson’s reagent for thioamide conversion) significantly impact yield .

Table 1: Representative Synthetic Yields and Characterization

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming regiochemistry. Key markers:

- Thiazole ring protons (δ 7.2–8.1) and carbons (δ 150–160 ppm) .

- Methoxybenzyl OCH₃ (δ 3.8) and sulfonamide NH (δ 10.2) .

Q. How is compound purity assessed, and what thresholds are acceptable?

- HPLC : Reverse-phase C18 columns (ACN/water gradients) with UV detection at 254 nm. Purity ≥95% is standard for in vitro studies .

- TLC : Rf values matched against authentic standards; spots visualized under UV254 or iodine vapor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

- Methodology :

- Substituent variation : Replace methoxybenzyl with fluorinated or heteroaromatic groups to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Bioisosteric replacement : Swap thiophene-sulfonamide with pyridine-sulfonamide to enhance metabolic stability .

Q. How to resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in T-type Ca²⁺ channel inhibition (e.g., IC₅₀ ranging from nM to µM):

- Assay variability : Differences in cell lines (HEK293 vs. neuronal cells) or voltage protocols .

- Solution : Standardize protocols (e.g., use automated patch-clamp systems) and include positive controls (e.g., mibefradil) .

Q. What in silico strategies predict bioavailability and toxicity?

- ADMET Prediction :

- Software : SwissADME for solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive metabolites) .

Key Notes for Reproducibility

- Synthesis : Report exact equivalents of reagents (e.g., 1.1 eq Lawesson’s reagent for thioamide conversion ).

- Characterization : Provide full NMR assignments (including coupling constants for stereochemistry) .

- Biological Assays : Specify buffer composition (e.g., 1% DMSO in PBS) and negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.